N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a 4-methyl group, a p-tolyl moiety at the 1-position, and a thioacetamide linker connected to a 3-acetamidophenyl group.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c1-14-7-9-19(10-8-14)29-22-20(12-24-29)15(2)27-28-23(22)32-13-21(31)26-18-6-4-5-17(11-18)25-16(3)30/h4-12H,13H2,1-3H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUHHGNGXFLYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC=CC(=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridazine ring system. For example, the reaction between a hydrazine derivative and a diketone can yield the pyrazolopyridazine core under acidic or basic conditions.
Thioether Formation:
Acetamide Group Introduction: The final step involves the acylation of the amine group on the phenyl ring with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Biological Studies: Used as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Chemical Biology: Employed in the design of chemical tools to modulate biological processes.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyridazine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The compound may inhibit enzyme activity, block receptor signaling, or interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridinone Derivative (Compound 4b, )
- Core: Pyrazolo[3,4-b]pyridinone (six-membered ring with one oxygen atom).
- Substituents : 4-Chlorophenyl at the 3-position, p-tolyl-linked acetamide at the 7-position.
- Key Functional Groups : Carbonyl (C=O) at the 6-position, acetamide (-NHCOCH3).
- The thioether linkage in the target compound could improve lipophilicity compared to the oxygen-based connectivity in 4b .
Pyrazolo[3,4-d]pyrimidine Chromenone Derivative (Example 83, )
- Core : Pyrazolo[3,4-d]pyrimidine fused to a chromen-4-one system.
- Substituents: Fluorophenyl, isopropoxy, and dimethylamino groups.
- Key Functional Groups: Fluorine atoms, chromenone carbonyl.
- Comparison: The pyrimidine core in Example 83 differs from the pyridazine core in the target compound, altering nitrogen positioning and electronic distribution. Fluorine substituents in Example 83 likely increase metabolic stability and membrane permeability, whereas the target compound’s p-tolyl and acetamide groups may prioritize steric bulk and hydrogen-bond donor capacity .
Pyrrolo[3,4-c]pyridine Epithio Derivative (Compound 1a, )
- Core : Pyrrolo[3,4-c]pyridine with an epithio bridge.
- Substituents : Phenyl and methyl groups.
- Key Functional Groups : Epithio (S-C-O) bridge, trioxo system.
- Comparison : The tricyclic system in 1a contrasts with the bicyclic pyridazine core of the target compound. The epithio group in 1a introduces strain and reactivity distinct from the thioacetamide linker in the target compound .
Physicochemical Properties
The high melting point of Example 83 (302–304°C) suggests strong intermolecular forces due to fluorinated aryl groups and a rigid chromenone system. The target compound’s thioether and acetamide groups may reduce crystallinity compared to Example 83 but increase it relative to Compound 4b .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Pyrazolo-Pyridazine Formation : Cyclocondensation of hydrazine derivatives with diketones under reflux in ethanol or DMF .
Thioacetamide Introduction : Reaction of the pyrazolo-pyridazine intermediate with thioglycolic acid derivatives in the presence of coupling agents (e.g., DCC) .
Acetamide Functionalization : Amidation of the thio intermediate with 3-acetamidophenyl groups using carbodiimide-based coupling .
Critical Conditions :
- Solvents: DMF, dichloromethane, or THF.
- Catalysts: Pd(PPh₃)₄ for Suzuki couplings (if aryl groups are introduced) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of pyrazolo-pyridazine and acetamide substitution .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : Optional for absolute stereochemical confirmation if crystals are obtained .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Methodological Answer :
- Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps to reduce side products .
- Temperature Control : Maintain reactions at 60–80°C for cyclization steps to avoid decomposition .
- Orthogonal Purification : Combine column chromatography with preparative HPLC for challenging separations .
Q. What strategies resolve contradictions in reported biological activity data across assay systems?
- Methodological Answer :
- Assay Replication : Validate activity in ≥3 independent assays (e.g., enzymatic inhibition vs. cell-based assays) .
- Target Engagement Studies : Use biophysical methods (SPR, ITC) to confirm direct binding to purported targets like kinases .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Example : Discrepancies in IC₅₀ values may arise from assay pH differences; buffer standardization is critical .
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
- Methodological Answer :
- SAR Studies : Systematically vary substituents on the pyrazolo-pyridazine core and acetamide groups (Table 1) .
- Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding modes and guide modifications .
Table 1 : Impact of Substituents on Activity
| Substituent Position | Modification | Biological Activity Change | Reference |
|---|---|---|---|
| Pyridazine C-4 | Methyl → Isopropyl | Increased kinase inhibition | |
| Acetamide N-Aryl | p-Tolyl → Fluorophenyl | Enhanced cellular permeability |
Q. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacokinetics?
- Methodological Answer :
- In Vitro :
- Caco-2 Assays : For intestinal absorption prediction .
- CYP450 Inhibition Screening : To assess drug-drug interaction risks .
- In Vivo :
- Rodent Pharmacokinetics : Administer IV/PO doses (1–10 mg/kg) and measure plasma half-life via LC-MS/MS .
- Tissue Distribution Studies : Use radiolabeled compound to track accumulation in target organs .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity data between cancer cell lines?
- Methodological Answer :
- Cell Line Authentication : Confirm absence of cross-contamination (STR profiling) .
- Mechanistic Profiling : Compare gene expression (RNA-seq) of resistant vs. sensitive lines to identify resistance pathways .
- Combination Studies : Test synergy with standard chemotherapeutics to uncover context-dependent efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
